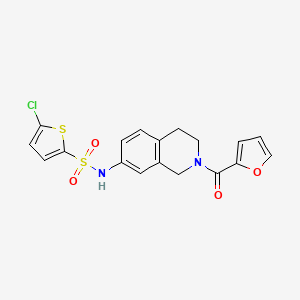

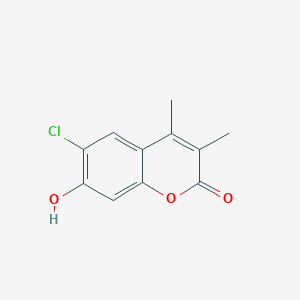

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

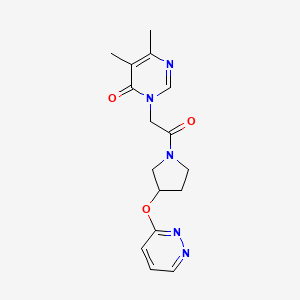

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 114561-35-2. It has a molecular weight of 217.22 and its IUPAC name is 6-methoxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbaldehyde .

Synthesis Analysis

The synthesis of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been reported in the literature. For instance, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (ii) complexes have been synthesized . Another study reported the synthesis, characterization, and biological activity of three 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-TSC compounds and their Cu(II) complexes .Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been characterized by single crystal X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving 6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been studied. For example, a series of new 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 4N-substituted thiosemicarbazone ligands and their corresponding palladium (ii) complexes have been synthesized .Aplicaciones Científicas De Investigación

Synthesis of Cu (II) Complexes

The compound is used in the synthesis of novel Cu (II) complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones . Three new pro-ligands and their Cu (II) complexes have been prepared and characterized .

Biological Activity of Cu (II) Complexes

The Cu (II) complexes synthesized using this compound exhibited high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors . The complexes also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .

Synthesis of Quinoline Ring Systems

The compound is used in the synthesis of quinoline ring systems . This is a key step in the construction of fused or binary quinoline-cord heterocyclic systems .

Biological Evaluation of Quinoline Derivatives

The quinoline derivatives synthesized using this compound are evaluated for their biological activity . This includes testing for pharmacological activity .

Inhibition of Acetylcholinesterase Enzyme

New 2-oxo-1,2-dihydroquinoline-3-carboxamides synthesized using this compound have been evaluated as potent inhibitors against the acetylcholinesterase enzyme .

Synthesis of Potent EZH2 Inhibitors

The compound is used in the synthesis of potent EZH2 inhibitors . Two of the four compounds prepared exhibited very potent EZH2 biochemical and cellular inhibition .

Propiedades

IUPAC Name |

6-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-11-4-3-10(16-2)6-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJZBLOCNWNCMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C=C(C1=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((Benzo[d]oxazol-2-ylthio)methyl)phenyl benzoate](/img/structure/B2971437.png)

![2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2971442.png)

![[4-(3,4-Dimethylphenyl)sulfonyl-6,7-dimethoxyquinolin-3-yl]-phenylmethanone](/img/structure/B2971453.png)